N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine
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Overview
Description
N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine is a chemical compound characterized by the presence of a chloro-fluoro-substituted phenyl ring attached to a guanidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with aminoguanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
- O-(2-chloro-6-fluorophenyl)hydroxylamine hydrochloride
Uniqueness
N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the guanidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8ClFN4 |
---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) |
InChI Key |
VOHVPEXIOIAMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F |
Origin of Product |
United States |
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